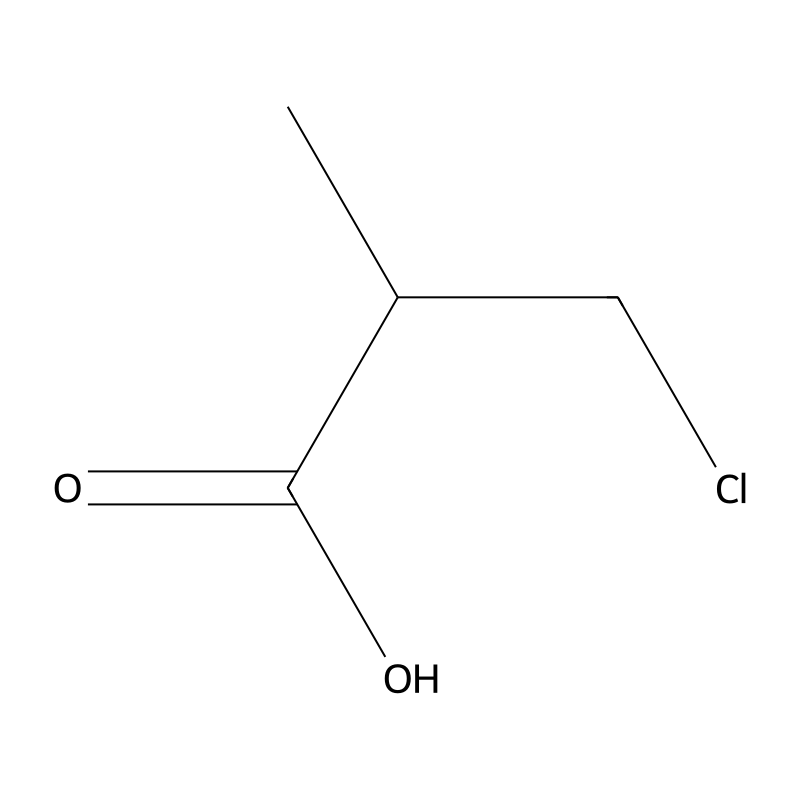

3-Chloro-2-methylpropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Chloro-2-methylpropanoic acid is an organic compound with the molecular formula C₄H₇ClO₂ and a molecular weight of approximately 108.54 g/mol. This compound is characterized by the presence of a chlorine atom attached to the third carbon of a branched propanoic acid structure. It appears as a colorless to pale yellow liquid and possesses a sharp, pungent odor. The compound is soluble in water and exhibits typical carboxylic acid properties, including the ability to donate protons in aqueous solutions .

- Esterification: Reacts with alcohols to form esters, particularly when catalyzed by strong acids.

- Neutralization: Reacts with bases to form salts and water, releasing heat in the process.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, making it a versatile intermediate in organic synthesis.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler compounds .

3-Chloro-2-methylpropanoic acid can be synthesized through several methods:

- Chlorination of 2-methylpropanoic acid: This method involves the direct chlorination of 2-methylpropanoic acid using chlorine gas or other chlorinating agents under controlled conditions.

- Reaction of 3-chloropropanoic acid with methanol: This synthesis route involves treating 3-chloropropanoic acid with methanol in the presence of a strong acid catalyst, leading to the formation of 3-chloro-2-methylpropanoic acid .

- Alkylation reactions: Utilizing alkyl halides in reactions with carboxylic acids can also yield this compound through nucleophilic substitution mechanisms.

3-Chloro-2-methylpropanoic acid has several applications, including:

- Intermediate in Organic Synthesis: It serves as a precursor for various pharmaceuticals and agrochemicals due to its reactive functional groups.

- Herbicide Development: Its biological activity makes it a candidate for developing new herbicides.

- Chemical Research: Used in laboratories for studying reaction mechanisms and properties of chlorinated compounds .

Studies on the interactions of 3-chloro-2-methylpropanoic acid with other chemicals indicate that it can react exothermically with bases, producing soluble salts and heat. Additionally, it may release toxic gases when interacting with certain metal hydrides or reducing agents. The compound's ability to form complexes with various metals has also been noted, suggesting potential applications in coordination chemistry .

Several compounds share structural similarities with 3-chloro-2-methylpropanoic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloropropanoic Acid | C₃H₅ClO₂ | Simpler structure; lacks methyl group on carbon 2 |

| 2-Chloroacetic Acid | C₂H₃ClO₂ | Smaller size; commonly used in chemical synthesis |

| β-Chloropropionic Acid | C₃H₅ClO₂ | Similar reactivity; differs in position of chlorine |

| 4-Chlorobutanoic Acid | C₄H₇ClO₂ | Longer chain; potential for different biological activity |

The presence of the methyl group at the second carbon distinguishes 3-chloro-2-methylpropanoic acid from other chlorinated propanoic acids, potentially affecting its reactivity and biological properties .

Comparison with Other Halogenated Propanoic Acids

The structural characteristics of 3-chloro-2-methylpropanoic acid can be effectively analyzed through comparison with other halogenated propanoic acid derivatives [26] [28]. Research has demonstrated that the positioning of halogen atoms significantly influences the chemical and biological properties of propanoic acid derivatives [4] [7].

| Compound | Formula | Molecular Weight | Halogen Position | Structural Features |

|---|---|---|---|---|

| 3-Chloro-2-methylpropanoic acid | C₄H₇ClO₂ | 122.55 | Position 3 | Branched structure with methyl group |

| 2-Chloropropionic acid | C₃H₅ClO₂ | 108.52 | Position 2 | Linear α-chlorinated structure |

| 3-Chloropropanoic acid | C₃H₅ClO₂ | 108.52 | Position 3 | Linear β-chlorinated structure |

| 2,2-Dichloropropanoic acid | C₃H₄Cl₂O₂ | 142.97 | Position 2 (both) | Geminal dichlorination |

The chlorination pattern in 3-chloro-2-methylpropanoic acid represents a β-chlorination relative to the carboxyl group, similar to 3-chloropropanoic acid, but with the additional structural complexity introduced by the methyl substitution [22] [32]. Studies on chlorination mechanisms have revealed that β-chloropropionic acid formation typically occurs through radical chlorination pathways, distinguishing it from α-chlorination processes that follow ionic mechanisms [26] [28].

Research investigating halogenated propanoic acids has shown that chlorine positioning significantly affects the compound's reactivity and biological activity [7] [17]. The electron-withdrawing nature of the chlorine atom influences the acidity of the carboxyl group, with halogenated carboxylic acids generally exhibiting lower pKa values compared to their non-halogenated counterparts [8] [45]. The presence of chlorine at the β-position in 3-chloro-2-methylpropanoic acid creates unique electronic effects that differ from α-chlorinated analogs [22] [26].

Structural Relationship to Isobutyric Acid

3-Chloro-2-methylpropanoic acid exhibits a close structural relationship to isobutyric acid (2-methylpropanoic acid), representing a halogenated derivative of this branched-chain fatty acid [15] [16]. Isobutyric acid, with the molecular formula C₄H₈O₂ and systematic name 2-methylpropanoic acid, serves as the parent compound for understanding the structural modifications introduced by chlorine substitution [15] [20].

| Property | Isobutyric Acid | 3-Chloro-2-methylpropanoic Acid |

|---|---|---|

| Molecular Formula | C₄H₈O₂ | C₄H₇ClO₂ |

| Molecular Weight | 88.11 g/mol | 122.55 g/mol |

| Structural Modification | - | Chlorine substitution at position 3 |

| Branching Pattern | Methyl at position 2 | Methyl at position 2 |

| Functional Groups | Carboxyl only | Carboxyl + halogen |

The structural relationship between these compounds demonstrates how halogenation modifies the properties of branched carboxylic acids [15] [37]. Isobutyric acid is classified as a short-chain fatty acid and occurs naturally in various biological systems, serving as a metabolite in both plant and human metabolism [5] [16]. The introduction of chlorine at the 3-position in 3-chloro-2-methylpropanoic acid significantly alters the compound's chemical behavior while maintaining the characteristic branched structure [37].

Research has shown that the branched structure common to both compounds influences their biological activity and metabolic pathways [5] [15]. The methyl group at the 2-position creates steric hindrance that affects molecular interactions and enzyme recognition patterns [37]. Studies on structure-activity relationships have demonstrated that the preservation of the isobutyric acid backbone in halogenated derivatives can maintain certain biological activities while introducing new properties through halogen substitution [7] [17].

Isomeric Variations and Their Research Implications

The structural complexity of 3-chloro-2-methylpropanoic acid gives rise to several important isomeric considerations that have significant research implications [1] [12]. The compound possesses a chiral center at the 2-position carbon due to the presence of four different substituents: hydrogen, methyl, chloromethyl, and carboxyl groups [33] [46].

The stereochemistry of 3-chloro-2-methylpropanoic acid generates two enantiomers: (R)-3-chloro-2-methylpropanoic acid and (S)-3-chloro-2-methylpropanoic acid [1] [46]. Research in chiral recognition has demonstrated that enantiomeric forms of halogenated carboxylic acids can exhibit significantly different biological activities and pharmacological properties [35] [37]. The chirality of molecules often dictates their biological activity, making the stereochemical aspects of 3-chloro-2-methylpropanoic acid particularly relevant for pharmaceutical applications [37].

| Isomeric Type | Description | Research Significance |

|---|---|---|

| Enantiomers | (R) and (S) configurations | Different biological activities |

| Constitutional Isomers | Different connectivity patterns | Varied chemical properties |

| Conformational Isomers | Rotational arrangements | Dynamic behavior studies |

Studies on halogenated organic compounds have revealed that the spatial arrangement of atoms significantly influences molecular recognition processes [7] [29]. The presence of the chlorine atom in 3-chloro-2-methylpropanoic acid creates additional complexity in intermolecular interactions, particularly through halogen bonding mechanisms [7] [9]. Research has shown that chlorine atoms can participate in specific directional interactions with electron-rich regions of proteins and other biomolecules [7] [40].

The isomeric variations of 3-chloro-2-methylpropanoic acid have important implications for synthetic chemistry applications [37]. The compound serves as a versatile building block for the synthesis of various pharmaceuticals and specialty chemicals, where stereochemical control is often crucial for desired biological activity [37]. Research has demonstrated that the ability to control stereochemistry during synthesis enables the preparation of specific enantiomers with tailored properties [37].

Structure-Activity Relationships in Research Studies

Research investigations into the structure-activity relationships of 3-chloro-2-methylpropanoic acid have revealed important correlations between molecular structure and biological activity [7] [17]. Studies on halogenated ligands have demonstrated that the positioning and nature of halogen substitution significantly influence binding affinity and biological response [7] [9].

The chlorine atom in 3-chloro-2-methylpropanoic acid contributes to structure-activity relationships through multiple mechanisms [7] [40]. Research has shown that chlorine substituents can enhance molecular interactions through halogen bonding, where the positive σ-hole of the chlorine atom forms directional interactions with electron-rich regions of target biomolecules [7] [9]. Studies have revealed that chlorine atoms exhibit optimal interaction angles of approximately 120 degrees with oxygen atoms and 96 degrees with nitrogen atoms [7].

| Structural Feature | Biological Effect | Research Findings |

|---|---|---|

| Chlorine substitution | Enhanced binding affinity | Halogen bonding interactions |

| Methyl branching | Steric effects | Modified enzyme recognition |

| Carboxyl group | Acid-base interactions | pH-dependent activity |

| Chirality | Stereoselectivity | Enantiomer-specific effects |

Research on chlorinated carboxylic acids has demonstrated that the electronic effects of halogen substitution can modulate the acidity of the carboxyl group [8] [14]. Studies have shown that halogenated carboxylic acids generally exhibit enhanced acidity compared to their non-halogenated counterparts, with the effect varying based on the position and nature of the halogen substituent [8] [45]. The β-position chlorination in 3-chloro-2-methylpropanoic acid provides a moderate electron-withdrawing effect that influences both chemical reactivity and biological activity [26] [28].

Investigations into the biological evaluation of halogenated compounds have revealed that chlorine substitution can significantly alter pharmacological properties [30] [42]. Research has shown that halogenated derivatives often exhibit enhanced metabolic stability and modified tissue distribution compared to their non-halogenated analogs [30] [43]. Studies on structure-activity relationships have demonstrated that the combination of chlorine substitution with methyl branching in 3-chloro-2-methylpropanoic acid creates a unique pharmacological profile [37] [41].

The synthetic chemistry of 3-chloro-2-methylpropanoic acid traces its origins to the pioneering work of Jean-Baptiste Dumas in 1830, who first demonstrated the light-sensitive chlorination of organic compounds [1]. This foundational discovery established the principles of photochemical chlorination that would later be refined and applied to carboxylic acid derivatives.

The systematic development of carboxylic acid halogenation began with Carl Magnus Von Hell in 1881, who reported the first organized approach to α-halogenation of carboxylic acids [2]. This work was subsequently improved by Jacob Volhard and Nikolay Zelinsky in 1887, leading to the establishment of the Hell-Volhard-Zelinsky reaction as a fundamental method for α-halogenation [3] [4].

Industrial interest in 3-chloro-2-methylpropanoic acid synthesis emerged during the 1930s, with Du Pont de Nemours and Company filing significant patents in 1934 and 1940 for the chlorination of 2-methylpropanoic acid derivatives [5]. These patents established the foundation for large-scale production methods and demonstrated the commercial viability of chlorinated propanoic acid derivatives.

The mechanistic understanding of chlorination processes was significantly advanced by the work of Morris Selig Kharasch and Herbert Charles Brown in 1940, who elucidated the role of peroxides in catalyzing chlorination reactions [6] [7] [8]. Their research established that the main route of α-chloropropanoic acid formation proceeds through an ionic mechanism when propanoic anhydride is used as the catalytic agent [6] [7].

Chlorination of 2-methylpropanoic Acid Pathways

The direct chlorination of 2-methylpropanoic acid represents one of the most straightforward synthetic approaches to 3-chloro-2-methylpropanoic acid. This methodology involves the selective halogenation of the methyl group adjacent to the carboxylic acid functionality.

Mechanism and Reaction Conditions

The chlorination process typically operates at elevated temperatures ranging from 130-160°C, utilizing molecular chlorine in the presence of catalytic agents such as phosphorus, phosphorus trichloride, or acid catalysts [5]. The reaction proceeds through both ionic and radical pathways, depending on the specific conditions employed.

Recent density functional theory (DFT) calculations have revealed that the activation energy for the ionic mechanism is lower than that of the radical mechanism [6] [8]. The ionic mechanism involves four reaction routes and is initiated by the acid-catalyzed enolization of propanoyl chloride. The highest activation energy in the ionic mechanism corresponds to the formation of 1-propen-1-ol,1-chloro from 1-propanol,1-chloro [6].

Selectivity and Byproduct Formation

The chlorination of 2-methylpropanoic acid can produce multiple products, including α-chloropropanoic acid, β-chloropropanoic acid, and various dichlorinated derivatives. The selectivity depends on reaction conditions, with α-chloropropanoic acid being the primary product under controlled conditions [6] [9].

Research has shown that β-chloropropanoic acid is produced through a radical chlorination mechanism, while α,α-dichloropropanoic acid forms via consecutive ionic chlorination from α-chloropropanoic acid [6] [10]. The formation of α,β-dichloropropanoic acid occurs through a consecutive radical chlorination pathway [6].

Addition Reactions to Methacrylic Acid

The addition of hydrogen halides to methacrylic acid represents an alternative synthetic pathway for preparing 3-chloro-2-methylpropanoic acid. This approach exploits the electrophilic addition of hydrogen chloride across the double bond of methacrylic acid.

Electrophilic Addition Mechanism

Methacrylic acid readily undergoes addition reactions with hydrogen halides, following Markovnikov's rule for the addition of HCl to the double bond [11] [12]. The reaction proceeds through the formation of a carbocation intermediate, with the chloride ion subsequently attacking the positively charged carbon center.

The addition of hydrogen halides to methacrylic acid occurs under relatively mild conditions, typically at temperatures ranging from 25-80°C, with yields commonly exceeding 70-90% [11]. The reaction can be catalyzed by acids or Lewis acids to enhance the rate and selectivity of the addition process.

Stereochemical Considerations

The addition of hydrogen chloride to methacrylic acid creates a new stereogenic center at the carbon bearing the chlorine atom. This results in the formation of both enantiomers of 3-chloro-2-methylpropanoic acid, unless asymmetric conditions are employed [13].

Research has demonstrated that the stereochemical outcome of the addition can be influenced by the choice of catalyst and reaction conditions. The development of enantioselective addition methods has been explored through the use of chiral catalysts and auxiliaries [13].

Catalytic Approaches to Synthesis

Modern catalytic approaches to 3-chloro-2-methylpropanoic acid synthesis have focused on developing more efficient and selective methodologies. These approaches often employ transition metal catalysts or specialized organic catalysts to achieve improved yields and selectivities.

Acid-Catalyzed Chlorination

The use of propanoic anhydride as a catalyst in chlorination reactions has been extensively studied [6] [8]. This method operates at 130°C and demonstrates high selectivity for the desired product. The acid-catalyzed enolization of propanoyl chloride serves as the rate-determining step in the reaction sequence [6].

DFT calculations have confirmed that the ionic mechanism predominates when propanoic anhydride is used as the catalytic agent, with activation energies favoring the formation of α-chloropropanoic acid over other isomers [6] [8].

Chlorosulfonic Acid Catalysis

Research has demonstrated the effectiveness of chlorosulfonic acid as a catalytic agent for the selective α-chlorination of propanoic acids [14] [9]. The kinetic experiments revealed autocatalytic behavior and parallel formation of monochlorinated and dichlorinated products, with selectivity independent of chlorine concentration in the liquid phase [9].

The chlorosulfonic acid catalyst undergoes decomposition during the reaction, with the majority of sulfur remaining in the reaction mixture but converting to an inactive form [9]. This decomposition may result from the breakdown of chlorosulfonic acid and its reaction with the propanoic acid substrate.

Green Chemistry Applications in Synthesis

The development of environmentally sustainable synthetic methods for 3-chloro-2-methylpropanoic acid has gained increasing attention in recent years. Green chemistry principles have been applied to minimize waste generation, reduce energy consumption, and eliminate hazardous reagents.

Photochemical Approaches

Photochemical synthesis methods offer significant advantages in terms of energy efficiency and environmental impact. The photochemical chlorination of carboxylic acids can be conducted under mild conditions using UV light to initiate radical chain reactions [15] [1].

Recent developments in photoredox catalysis have enabled the C(sp²)-H oxidative chlorination at room temperature using abundant and non-toxic sodium chloride as the chlorine source [16]. This methodology employs inexpensive sodium persulfate as the oxidant and offers high functional group compatibility.

Atom-Economical Processes

The development of atom-economical synthetic routes has focused on minimizing byproduct formation and maximizing the incorporation of starting materials into the final product [15]. These approaches often utilize decarboxylative halogenation methods that convert carboxylic acids directly to the corresponding halides with liberation of carbon dioxide.

Solvent-Free Conditions

Research has explored the use of solid-phase catalysts and solvent-free conditions to reduce the environmental impact of synthesis. These methods employ heterogeneous catalysts that can be easily separated and recycled, reducing waste generation and improving process economics.

Stereochemical Considerations in Synthesis

The stereochemical aspects of 3-chloro-2-methylpropanoic acid synthesis are crucial for applications requiring specific enantiomers. The compound contains a stereogenic center at the carbon bearing the methyl group, necessitating careful consideration of stereochemical control in synthetic planning.

Asymmetric Synthesis Methods

The development of asymmetric synthesis methods has focused on achieving enantioselective formation of the desired stereoisomer. This can be accomplished through the use of chiral catalysts, chiral auxiliaries, or stereoselective reaction conditions [13].

Research has demonstrated that the enantioseparation of chlorinated propanoic acids can be achieved through countercurrent chromatography using hydroxypropyl-β-cyclodextrin as a chiral additive [13]. The success of enantioseparation depends on the formation of stable inclusion complexes between the racemate and the chiral selector.

Stereochemical Analysis

The stereochemical analysis of 3-chloro-2-methylpropanoic acid involves the determination of absolute configuration using established nomenclature systems. The compound can exist as (R)- or (S)-enantiomers, with the absolute configuration determined by the Cahn-Ingold-Prelog priority rules.

Computational studies have been employed to predict the stereochemical preferences of various synthetic routes and to optimize reaction conditions for achieving desired stereochemical outcomes. These studies provide valuable insights into the factors controlling stereoselectivity in halogenation reactions.

Racemization and Stereochemical Stability

The stereochemical stability of 3-chloro-2-methylpropanoic acid under various reaction conditions has been investigated to understand the potential for racemization during synthesis and handling. Research has shown that α-halo acids can undergo racemization through radical mechanisms, particularly under elevated temperatures or in the presence of halide salts.

The development of synthetic methods that minimize racemization has been a key focus in the preparation of optically active 3-chloro-2-methylpropanoic acid. This includes the use of mild reaction conditions, appropriate solvents, and stereoretentive transformation methods.